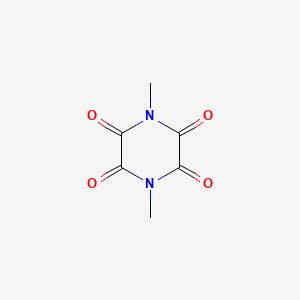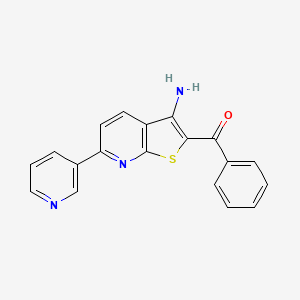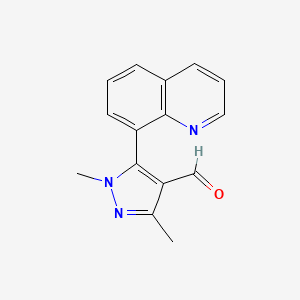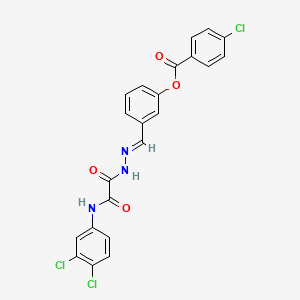
1,4-Dimethylpiperazine-2,3,5,6-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethylpiperazine-2,3,5,6-tetrone is an organic compound with the molecular formula C6H6N2O4 and a molecular weight of 170.12300 g/mol It is a derivative of piperazine, characterized by the presence of four carbonyl groups at positions 2, 3, 5, and 6, and methyl groups at positions 1 and 4
Méthodes De Préparation
The synthesis of 1,4-dimethylpiperazine-2,3,5,6-tetrone can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a suitable catalyst and specific temperature and pressure conditions to ensure the formation of the desired product . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity while minimizing reaction time and cost.
Analyse Des Réactions Chimiques
1,4-Dimethylpiperazine-2,3,5,6-tetrone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl groups, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include strong acids or bases, specific solvents, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,4-Dimethylpiperazine-2,3,5,6-tetrone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: Used in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of 1,4-dimethylpiperazine-2,3,5,6-tetrone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions depend on the specific target and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
1,4-Dimethylpiperazine-2,3,5,6-tetrone can be compared with other similar compounds, such as:
1,4-Dimethylpiperazine: Lacks the carbonyl groups present in this compound, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of methyl and carbonyl groups, which confer specific chemical and biological properties not found in its analogs.
Propriétés
Numéro CAS |
35141-14-1 |
|---|---|
Formule moléculaire |
C6H6N2O4 |
Poids moléculaire |
170.12 g/mol |
Nom IUPAC |
1,4-dimethylpiperazine-2,3,5,6-tetrone |
InChI |
InChI=1S/C6H6N2O4/c1-7-3(9)5(11)8(2)6(12)4(7)10/h1-2H3 |
Clé InChI |
XHCVGZSUZQNRHL-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C(=O)N(C(=O)C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5-Methyl-2-pyrazinyl)carbonyl]glycine](/img/structure/B12044502.png)
![3-[(E)-(3-aminopyridin-2-yl)methylideneamino]-1,1-dimethylthiourea](/img/structure/B12044526.png)
![3-Methyl-2-(3-methylbutyl)-1-{[4-(propan-2-yl)phenyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12044530.png)

![(4Z)-4-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12044534.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12044547.png)

![1,3-dimethyl-8-[(2E)-2-[(4-methylphenyl)methylidene]hydrazinyl]-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/structure/B12044567.png)



![N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12044583.png)
![4-(2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-3-cyano-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide](/img/structure/B12044584.png)
![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12044591.png)
